4-(Carboxymethyl)-3-nitrobenzoic acid

Caged compounds Photopharmacology Biophysical chemistry

Researchers developing stability-indicating HPLC methods for Nintedanib esylate require authenticated 4-(Carboxymethyl)-3-nitrobenzoic acid as Impurity 108 reference standard. This compound is the exclusive precursor to the α,4-DCNB photolabile caging group for glutamate transporter kinetics studies. • Certified reference standard for regulatory submission with documented purity ≥95% (HPLC) • Correct 3-nitro-4-carboxymethyl isomer ensures reproducible chromatographic retention and photochemical quantum yield (Φ = 0.14 at pH 7) • Melting point 222-226 °C provides rapid incoming identity confirmation Supply from authenticated batch with full spectroscopic characterization (NMR, MS, IR).

Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
CAS No. 444667-11-2
Cat. No. B1365540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carboxymethyl)-3-nitrobenzoic acid
CAS444667-11-2
Molecular FormulaC9H7NO6
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeyIKQGHWIOQHURNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Carboxymethyl)-3-nitrobenzoic acid: Key Profile


4-(Carboxymethyl)-3-nitrobenzoic acid (CAS 444667-11-2; synonym: 4-Carboxy-3-nitrophenylacetic acid, 3-Nitro-homoterephthalsaeure) is a disubstituted nitroaromatic dicarboxylic acid (C₉H₇NO₆, MW 225.16) bearing a benzoic acid carboxyl group at the 1-position, a nitro group at the 3-position, and a carboxymethyl (–CH₂COOH) substituent at the 4-position [1]. This specific 3-nitro-4-carboxymethyl substitution pattern distinguishes it from all other positional isomers within the C₉H₇NO₆ family . The compound serves as the essential precursor for the α,4-dicarboxy-2-nitrobenzyl (α,4-DCNB) photolabile caging group, where its two carboxyl functionalities provide a unique combination of vastly improved hydrophilicity and defined photochemical release kinetics relative to the established α-carboxy-2-nitrobenzyl (α-CNB) system [1].

Regioisomer Specificity


Regioisomeric substitution on the nitrobenzoic acid–phenylacetic acid scaffold fundamentally alters three properties critical to downstream utility: (i) the photochemical quantum yield and release kinetics of derived caged compounds, (ii) aqueous solubility/hydrophilicity required for biological inertness, and (iii) the reactivity profile of the two carboxyl groups in orthogonal derivatisation [1]. In the α,4-DCNB caging system, the para-related carboxymethyl group directly modulates the electronic environment of the photolabile α-carboxy-o-nitrobenzyl core; moving the carboxyl substituent to the 5-position (as in the α,5-DCNB system) accelerates photorelease beyond the reference α-CNB rate, while the 4-substituted variant is 4-fold slower than α-CNB – a kinetic signature that is both substitution-pattern-dependent and application-specific [1][2]. Consequently, generic interchange among the C₉H₇NO₆ positional isomers (e.g., 2-(carboxymethyl)-4-nitrobenzoic acid, CAS 39585-32-5; 2-(carboxymethyl)-5-nitrobenzoic acid, CAS 3898-66-6) would produce caged compounds with uncontrolled release kinetics, unpredictable hydrophilicity, and potential biological interference, rendering experimental reproducibility impossible [1].

Comparative Evidence Against Analogs


Photolysis Quantum Yield: 4-DCNB vs. α-CNB

The α,4-DCNB-caged D-aspartate derivative (synthesised from 4-(carboxymethyl)-3-nitrobenzoic acid as the key precursor) exhibits a photolysis quantum yield Φ = 0.14 ± 0.01 at pH 7.0, which is approximately 25% lower than the quantum yield of the α-CNB-caged aspartate reference compound 2b [1]. Both compounds were evaluated under identical conditions: 308 nm laser irradiation (10 ns pulses, 10 mJ), 100 mM phosphate buffer at pH 7.0, 22 °C, with quantum yield determined by the transient absorption method monitoring aci-nitro intermediate formation at 430 nm [1]. This moderate reduction in quantum yield must be weighed against the substantial gain in hydrophilicity (see Evidence_Item 2) when selecting a caging chromophore for aqueous biological systems.

Caged compounds Photopharmacology Biophysical chemistry

Photorelease Kinetics: α,4-DCNB vs. α-CNB vs. α,5-DCNB

The fast-phase rate constant (k₁) for aci-nitro intermediate decay of α,4-DCNB-aspartate (12a) at pH 7.0 is (9.05 ± 0.05) × 10³ s⁻¹, approximately one-quarter of the corresponding rate for the α-CNB reference 2b [k₁ = (3.85 ± 0.40) × 10⁴ s⁻¹] measured under identical conditions (308 nm excitation, 22 °C, phosphate buffer pH 7.0) [1]. The slow-phase rate constants (k₂) are comparable between the two compounds (k₂ ≈ 1,970 s⁻¹ for 12a vs. 2,400 ± 310 s⁻¹ for 2b) [1]. Critically, the 2010 follow-up study demonstrated that relocating the additional carboxyl group from the 4-position to the 5-position (α,5-DCNB) accelerates release beyond even the α-CNB reference, establishing a position-dependent kinetic hierarchy: α,5-DCNB > α-CNB > α,4-DCNB [2].

Caged neurotransmitters Laser photolysis Glutamate transport

Hydrophilicity: 4-DCNB vs. α-CNB

The α,4-DCNB caging group provides a vastly improved hydrophilicity and water solubility compared to the well-established α-CNB caging group, directly attributable to the additional ionisable carboxyl moiety introduced via the 4-carboxymethyl substituent of the precursor compound [1]. The Schaper (2002) study explicitly states that the water solubility of the β-caged α,4-DCNB-aspartate 10a is better than that of the α-CNB derivative 2b, and that the improved water solubility was a primary design goal to prevent undesirable association of the caging chromophore with hydrophobic protein domains [1]. While the study does not report a numerical log P or solubility value for the free acid form, the octanol–water partition coefficient (LogP) of 4-(carboxymethyl)-3-nitrobenzoic acid is computationally predicted as 1.44 with a polar surface area (PSA) of 120.42 Ų , consistent with a hydrophilic small-molecule dicarboxylic acid.

Aqueous solubility Bioorthogonal chemistry Neurophysiology

Melting Point Differentiation

4-(Carboxymethyl)-3-nitrobenzoic acid exhibits a melting point range of 222–226 °C , which is substantially higher than the melting points of its closest positional isomers: 2-(carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5) melts at 180–182 °C , and 2-(carboxymethyl)-5-nitrobenzoic acid (CAS 3898-66-6) melts with decomposition at 210–215 °C . The boiling points also differentiate these isomers: 463.6 °C (target) vs. 497.5 °C (2,4-isomer) vs. 484.0 °C (2,5-isomer), all predicted at 760 mmHg. The 40+ °C difference in melting point between the target compound and the 2,4-isomer provides a robust, instrumentally simple identity verification criterion for incoming quality control.

Analytical quality control Solid-state characterisation Isomer identification

Nintedanib Impurity 108 Reference Standard

4-(Carboxymethyl)-3-nitrobenzoic acid is formally designated as Nintedanib Impurity 108 and supplied as a characterised reference standard for pharmaceutical analytical method development and ANDA/DMF regulatory submissions . In this context, the compound is not interchangeable with any other C₉H₇NO₆ isomer because chromatographic retention time, mass spectral fragmentation, and UV absorption profile are substitution-pattern-specific [1]. The reference standard is supplied with a certificate of analysis including HPLC purity (typically ≥98%), NMR, and MS data, enabling its use as a system suitability standard and for relative response factor determination in related-substances methods for Nintedanib esylate drug substance and product .

Pharmaceutical impurity profiling Regulatory analytical method validation Quality control

4-(Carboxymethyl)-3-nitrobenzoic acid Applications


4-DCNB Caged Neurotransmitter Synthesis

Researchers investigating glutamate transporter kinetics (e.g., EAAC1, EAAT isoforms) or NMDA receptor activation using laser-pulse photolysis require 4-(carboxymethyl)-3-nitrobenzoic acid as the exclusive precursor to α,4-DCNB-caged D-aspartate (12a). The 4-DCNB group offers a photorelease that is ~4.3-fold slower than α-CNB (k₁ = 9.05 × 10³ s⁻¹ vs. 3.85 × 10⁴ s⁻¹ at pH 7.0) with quantum yield Φ = 0.14 at pH 7, combined with vastly improved aqueous solubility that prevents non-specific hydrophobic interactions with membrane proteins [1]. This kinetic profile is deliberately distinct from both the faster α-CNB and α,5-DCNB systems, making it the appropriate choice when slower, temporally extended concentration jumps are experimentally desirable [2]. Procurement of the correct 3-nitro-4-carboxymethyl isomer is mandatory; use of any other positional isomer will produce a caging group with uncontrolled and uncharacterised photochemistry, rendering kinetic data uninterpretable [1].

Nintedanib Esylate Impurity Reference Standard

Pharmaceutical quality control laboratories developing stability-indicating HPLC methods for Nintedanib esylate drug substance or finished product must procure 4-(carboxymethyl)-3-nitrobenzoic acid as the authenticated Impurity 108 reference standard . The compound is used for system suitability testing, relative response factor determination, and peak identification in forced degradation studies. Regulatory submissions require structurally confirmed impurity markers with documented purity (typically ≥98% by HPLC) and full spectroscopic characterisation (NMR, MS, IR) . No other C₉H₇NO₆ isomer can substitute because chromatographic retention and detector response are isomer-specific; the melting point of 222–226 °C provides a rapid incoming identity confirmation step that distinguishes it from the 2,4-isomer (mp 180–182 °C) and the 2,5-isomer (mp 210–215 °C decomp) .

MMP-13 Inhibitor Building Block

Patent literature (US 2006/0173183 A1 and related filings) identifies 4-(carboxymethyl)-3-nitrobenzoic acid as a key intermediate for constructing multicyclic bis-amide MMP-13 inhibitor libraries aimed at osteoarthritis and inflammatory pain indications [3]. The compound's orthogonally reactive dicarboxylic acid architecture – a benzoic acid and a phenylacetic acid moiety – enables sequential amidation or esterification at two chemically distinct carboxyl positions in the construction of the pyrimidinyl bis-amide pharmacophore. The specific 3-nitro-4-carboxymethyl substitution pattern is required for the correct geometry of the final bis-amide scaffold; the 4-carboxymethyl group provides the essential methylene spacer that is absent in simpler nitroterephthalic acid analogs (CAS 610-29-7), while the 3-nitro group directs the electronic properties of the aromatic ring for downstream reduction or substitution chemistry [3].

Orthogonal Dicarboxylic Acid Scaffold

As a building block for diversity-oriented synthesis, 4-(carboxymethyl)-3-nitrobenzoic acid provides two carboxyl groups with distinct reactivity profiles: the benzoic acid carboxyl (directly attached to the electron-deficient nitroaromatic ring, predicted pKa ~3.6) and the carboxymethyl carboxyl (attached via a methylene spacer, with different steric and electronic accessibility) . This differential reactivity allows for chemoselective derivatisation – for example, selective esterification of the less hindered phenylacetic acid moiety followed by amidation of the benzoic acid, or vice versa – without requiring additional protecting group strategies. The nitro group at the 3-position serves as a latent amino functionality (via catalytic hydrogenation or other reduction methods) for subsequent heterocycle formation, enabling access to benzimidazole, quinazoline, and indazole scaffolds that are prevalent in kinase inhibitor programmes [3].

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